molecular formula C10H12ClNO2 B1667701 Baclofen CAS No. 1134-47-0

Baclofen

Numéro de catalogue: B1667701
Numéro CAS: 1134-47-0
Poids moléculaire: 213.66 g/mol
Clé InChI: KPYSYYIEGFHWSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acide 4-amino-3-(4-chlorophényl)butanoïque , est un médicament principalement utilisé pour traiter la spasticité musculaire. Il a été synthétisé pour la première fois en 1962 par Heinrich Keberle et était initialement destiné au traitement de l'épilepsie. Il a ensuite été constaté qu'il était efficace pour réduire la spasticité chez les patients atteints de maladies telles que la sclérose en plaques, les lésions de la moelle épinière et la paralysie cérébrale .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le baclofène peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction du 4-chlorobenzaldéhyde avec l'acide malonique en présence de pipéridine pour former l'acide 4-chlorocinnamique . Cet intermédiaire est ensuite soumis à une bromation suivie d'une amination pour produire le baclofène .

Méthodes de Production Industrielle : Dans les milieux industriels, le baclofène est souvent produit par un processus de synthèse en plusieurs étapes qui garantit une pureté et un rendement élevés. Le processus implique généralement l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité afin de garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions : Le baclofène subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communs :

Principaux Produits :

Applications De Recherche Scientifique

Treatment of Muscle Spasticity

Baclofen is widely recognized for its efficacy in managing muscle spasticity. It acts as a gamma-aminobutyric acid type B receptor agonist, leading to decreased muscle tone and spasms.

  • Clinical Efficacy : A systematic review indicated that oral this compound effectively reduces muscle tone and spasm frequency in patients with spasticity due to conditions like multiple sclerosis and cerebral palsy. In various studies, 55% to 72% of patients reported improvement in muscle tone compared to placebo groups .
  • Intrathecal this compound : For patients with severe spasticity unresponsive to oral medications, intrathecal this compound administration has been shown to significantly improve quality of life and reduce spasticity levels .

Neuroprotective Effects

Recent research highlights this compound's potential neuroprotective properties, particularly in traumatic brain injury (TBI) scenarios.

  • Neuroinflammation Regulation : A study demonstrated that low-dose this compound administration after TBI reduced neuroinflammation and cell death, leading to improved motor and cognitive functions. Mice treated with this compound exhibited lower lesion volumes and enhanced recovery scores compared to controls .
  • Long-term Benefits : The benefits of this compound were sustained over six weeks post-injury, indicating its potential for long-term neuroprotective effects in TBI management .

Dermatological Applications

This compound has also been explored for its topical applications in treating skin conditions.

  • Anti-inflammatory Properties : A study evaluating this compound cream for inflammatory skin diseases showed significant anti-inflammatory effects. Topical application inhibited ear edema in mouse models of skin inflammation, suggesting its potential use in treating conditions like psoriasis .

Pain Management

This compound is sometimes used off-label for pain management, particularly in conjunction with other analgesics.

  • Combination Therapies : Evidence suggests that this compound can enhance the efficacy of epidural steroid injections when used alongside other agents like clonidine and sufentanil for chronic pain management .

Gastrointestinal Effects

Research indicates that this compound may play a role in gastrointestinal motility.

  • Gastric Tone Enhancement : Animal studies have shown that this compound increases gastric tone and enhances the frequency of gastric contractions, which may have implications for treating certain gastrointestinal disorders .

Table 1: Efficacy of this compound in Various Conditions

ConditionAdministration TypeEfficacy Rate (%)Reference
Muscle SpasticityOral55-72
Severe SpasticityIntrathecalSignificant Improvement
Traumatic Brain InjuryLow-dose OralImproved Recovery Scores
Inflammatory Skin ConditionsTopicalSignificant Reduction in Edema

Case Study Example

In a clinical setting, a patient with multiple sclerosis experienced significant improvement in muscle spasticity after initiating treatment with oral this compound. The patient's muscle tone decreased by over 60%, leading to enhanced mobility and quality of life. This case exemplifies the drug's effectiveness across various neurological conditions.

Mécanisme D'action

Baclofen exerts its effects by selectively activating the GABA B receptor . This activation leads to the hyperpolarization of neurons, reducing the release of excitatory neurotransmitters. The compound inhibits both monosynaptic and polysynaptic reflexes at the spinal level, which helps in reducing muscle spasticity .

Comparaison Avec Des Composés Similaires

Comparison:

This compound’s unique ability to selectively activate GABA B receptors sets it apart from other muscle relaxants, making it a valuable tool in the management of spasticity and related conditions .

Activité Biologique

Baclofen, a gamma-aminobutyric acid (GABA) agonist, is primarily known for its role as a muscle relaxant used to treat conditions such as spasticity resulting from spinal cord injuries or multiple sclerosis. Initially developed in the 1960s for epilepsy, its therapeutic applications have expanded to include treatment for alcohol use disorder (AUD) and other conditions. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, therapeutic effects, and relevant research findings.

Pharmacodynamics

This compound selectively activates GABA B receptors, which are metabotropic receptors that mediate inhibitory neurotransmission in the central nervous system. The activation of these receptors results in reduced excitatory neurotransmitter release, leading to decreased neuronal excitability and muscle relaxation. Specifically, this compound inhibits both mono- and polysynaptic reflexes at the spinal cord level, contributing to its muscle relaxant properties .

  • GABA B Receptor Agonism : this compound binds to GABA B receptors, causing hyperpolarization of the neuronal membrane through potassium influx and calcium channel inhibition.
  • Neurotransmitter Modulation : It reduces the release of excitatory neurotransmitters, thereby modulating synaptic transmission and reflex activity .

Muscle Spasticity

This compound is widely used to alleviate muscle spasticity in conditions such as multiple sclerosis and spinal cord injuries. Its efficacy in reducing spasticity has been well-documented in clinical settings.

Alcohol Use Disorder

Recent studies have explored this compound's potential in treating AUD. Research indicates that this compound may help reduce relapse rates and increase abstinence days among individuals with AUD.

Case Studies and Clinical Trials

  • Addolorato et al. (2002) : A pivotal randomized controlled trial involving 39 male participants showed that this compound significantly increased abstinent days compared to placebo .
  • Meta-analysis Findings : A systematic review found that this compound treatment was associated with a decrease in relapse risk (risk ratio 0.87) and an increase in the percentage of days abstinent (mean difference 9.07) across multiple studies .
StudyParticipantsDoseDurationOutcome
Addolorato et al., 20023930 mg/day4 weeksIncreased abstinence
Morley et al., 20181273Variable (30-300 mg/day)12 weeksReduced relapse risk

Safety Profile

This compound is generally well-tolerated, with a low incidence of adverse events compared to placebo. Notably, it does not significantly increase dropout rates due to side effects .

Neurobiological Effects

Chronic administration of this compound has been shown to induce plastic changes in brain signaling pathways. For instance, studies have indicated alterations in G-protein signaling and kinase cascades following long-term treatment, suggesting potential implications for neuroprotection and addiction therapy .

Comparative Efficacy

In a study comparing this compound to diazepam for alcohol withdrawal syndrome, this compound demonstrated comparable efficacy and tolerability, highlighting its potential as an alternative treatment option .

Propriétés

IUPAC Name

4-amino-3-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSYYIEGFHWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Record name BACLOFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022641
Record name Baclofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Baclofen appears as odorless or practically odorless white to off-white crystalline powder. (NTP, 1992), Solid
Record name BACLOFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Baclofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), 7.12e-01 g/L
Record name BACLOFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Baclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Baclofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of action of baclofen is unclear. Baclofen is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons. Upon binding to GABAB receptors, baclofen causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals. This results in a decreased rate of action potential threshold being reached by presynaptic neurons and reduced action potential of postsynaptic motor neurons that innervate the muscle spindles. Baclofen thereby inhibits the transmission of both mono- and polysynaptic reflexes at the spinal cord, relaxing spasticity. Baclofen may act on some voltage-gated calcium channels; however, the clinical significance of this is unclear.
Record name Baclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1134-47-0
Record name BACLOFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Baclofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baclofen [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name baclofen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Baclofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Baclofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BACLOFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H789N3FKE8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Baclofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

372 to 376 °F (NTP, 1992), 206 - 208 °C
Record name BACLOFEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Baclofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Baclofen
Reactant of Route 2
Baclofen
Reactant of Route 3
Baclofen
Reactant of Route 4
Baclofen
Reactant of Route 5
Baclofen
Reactant of Route 6
Baclofen
Customer
Q & A

Q1: What is the primary mechanism of action of Baclofen?

A1: this compound primarily acts as an agonist of gamma-aminobutyric acid type B (GABAB) receptors. [, , , , ] This interaction enhances the inhibitory effects of GABA, a major inhibitory neurotransmitter in the central nervous system.

Q2: How does this compound's activation of GABAB receptors affect neuronal activity?

A2: this compound's binding to GABAB receptors leads to a cascade of downstream effects, primarily:* Presynaptic Inhibition: this compound can inhibit the release of excitatory neurotransmitters, such as glutamate, from presynaptic terminals, reducing neuronal excitability. [, , ] * Postsynaptic Inhibition: It can also directly hyperpolarize postsynaptic neurons by modulating potassium and calcium channels. [, , ]

Q3: What are the potential therapeutic implications of this compound's inhibitory effects?

A3: this compound's inhibitory actions on the nervous system make it potentially useful for treating conditions such as:* Spasticity: By reducing muscle overactivity and spasms. [, , ]* Alcohol Use Disorder: By modulating the reward pathways in the brain associated with alcohol consumption. [, , , , , ]* Hiccups: By suppressing the involuntary contractions of the diaphragm. [, ]* Trigeminal Neuralgia: By potentially reducing the excitability of the trigeminal nerve. []

Q4: Are there differences in the effects of this compound enantiomers?

A4: Yes, research suggests that the R(+)-enantiomer of this compound is primarily responsible for its therapeutic effects, while the S(−)-enantiomer may have weaker activity or even opposing effects in some cases. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. [, ]

Q6: Is spectroscopic data available for characterizing this compound?

A6: While the provided abstracts do not detail specific spectroscopic data, common techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be used to characterize this compound's structure.

Q7: What is known about the stability of this compound in topical formulations?

A7: Studies indicate that this compound, when compounded in a topical cream with a suitable base like Lipoderm, remains stable for at least 12 weeks at room temperature. []

Q8: Does this compound possess any catalytic properties?

A8: this compound is not known to have catalytic properties. Its primary mode of action is through binding and modulating the activity of GABAB receptors.

Q9: Have there been any computational studies on this compound?

A9: While the abstracts provided do not elaborate on specific computational studies, techniques like molecular docking and molecular dynamics simulations can be used to study this compound's interactions with GABAB receptors.

Q10: How does the structure of this compound relate to its activity?

A10: * The presence of the para-chlorophenyl group on the GABA backbone is crucial for this compound's activity at GABAB receptors. []* Modifications to this group or the GABA backbone often lead to a loss of activity or altered pharmacological properties. [, ]

Q11: What formulation strategies have been explored to improve this compound's delivery?

A11: * Sustained-release (SR) formulations and gastric retentive systems (GRS) have been developed to allow for once-daily dosing and potentially improve patient compliance. []* Intrathecal this compound (ITB) therapy delivers this compound directly to the spinal cord, bypassing the blood-brain barrier and allowing for lower doses while minimizing systemic side effects. [, , , ]* Topical formulations aim to provide localized delivery, reducing systemic exposure and potentially limiting adverse effects. []

Q12: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A12: * this compound is primarily absorbed through the gastrointestinal tract but has limited and variable bioavailability due to extensive first-pass metabolism. []* It is widely distributed throughout the body, crossing the blood-brain barrier. [, , ]* this compound is primarily excreted unchanged in the urine. []

Q13: What factors can influence the pharmacokinetics of this compound?

A13: * Renal function: Patients with impaired kidney function may require dose adjustments to prevent toxicity. [, ]* Formulation: Different formulations, such as SR, GRS, and ITB, can significantly alter this compound's absorption and elimination profiles. [, , ]

Q14: What preclinical models have been used to study this compound's effects on alcohol consumption?

A14: Researchers have used various animal models, particularly rodent models, to investigate the effects of this compound on alcohol intake, seeking behavior, and relapse-like drinking. [, , ]

Q15: Are there any specific safety concerns related to high-dose this compound?

A17: High doses of this compound, particularly in individuals with impaired kidney function, can lead to serious toxicity, including encephalopathy (brain dysfunction). [, ] Careful monitoring and dose adjustment are crucial in these cases.

Q16: Has intrathecal this compound therapy shown benefits over oral administration?

A18: ITB therapy has been shown to be effective in managing severe spasticity, especially in cases where oral medications are ineffective or poorly tolerated. [, , ] By delivering this compound directly to the spinal cord, ITB therapy can achieve therapeutic effects at much lower doses, reducing systemic exposure and potentially minimizing side effects.

Q17: Are there any known biomarkers for predicting this compound efficacy?

A17: Currently, there are no well-established biomarkers to predict this compound's efficacy reliably. Research in this area is ongoing to identify potential genetic or biochemical markers that could help personalize treatment.

Q18: What analytical methods are used to quantify this compound in biological samples?

A20: High-performance liquid chromatography (HPLC) is a common technique used to measure this compound concentrations in biological samples, such as plasma or serum. []

Q19: What is known about this compound's dissolution and solubility?

A19: While not extensively discussed in the provided abstracts, understanding this compound's dissolution rate and solubility in various media is crucial for optimizing its formulation and ensuring consistent absorption and bioavailability.

Q20: How are analytical methods for this compound validated?

A23: Analytical methods for quantifying this compound, such as HPLC assays, must undergo rigorous validation to demonstrate accuracy, precision, specificity, and linearity across the relevant concentration range. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.